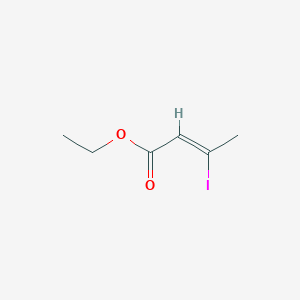

Ethyl (Z)-3-Iodo-2-butenoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl (Z)-3-Iodo-2-butenoate is an organic compound characterized by the presence of an iodine atom attached to a butenoate ester. This compound is notable for its geometric isomerism, specifically the (Z)-configuration, where the higher priority substituents are on the same side of the double bond. This configuration can significantly influence the compound’s chemical properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions: Ethyl (Z)-3-Iodo-2-butenoate can be synthesized through various methods. One common approach involves the iodination of ethyl 2-butenoate. This reaction typically requires the presence of an iodine source, such as molecular iodine (I₂), and a suitable catalyst or promoter to facilitate the addition of the iodine atom to the double bond. The reaction conditions often include a solvent like acetic acid and a temperature range that promotes the formation of the (Z)-isomer.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.

化学反应分析

Substrate Scope and Functional Group Compatibility

The compound’s reactivity has been tested with diverse substrates, revealing insights into functional group tolerance:

Key Observations :

-

Bulky substituents (e.g., tert-butyl, phenyl) require extended reaction times but retain high yields .

-

Electron-withdrawing groups (e.g., TMS) reduce efficiency, leading to by-products like ethyl (Z)-3-iodopropenoate (28% yield) .

Side Reactions and By-Product Formation

Under non-ideal conditions or with specific substrates, competing pathways emerge:

-

Acetoxy Iodide Formation : Substrates with pre-existing halides (e.g., chloro esters) yield acetoxy iodides (e.g., compound 20) in up to 9% alongside primary products .

-

Reductive Elimination : Reactions with TMS-substituted substrates produce ethyl (Z)-3-iodopropenoate (23) due to competing elimination pathways .

Mitigation Strategies :

-

Use of excess NaI/HOAc minimizes side reactions in sterically hindered systems .

-

Lower temperatures (30–40°C) improve selectivity for sensitive substrates .

Comparative Reactivity with Structural Analogs

This compound exhibits distinct reactivity compared to analogs:

| Compound | Key Difference | Reactivity Profile |

|---|---|---|

| Ethyl (E)-3-Iodo-2-butenoate | E-configuration | Lower stability under thermal conditions |

| Ethyl 3-Bromo-2-butenoate | Bromine substituent | Faster nucleophilic substitution reactions |

| Ethyl 3-Iodoacrylate | Conjugated double bond | Enhanced electrophilic reactivity |

The Z-configuration in this compound enhances its utility in stereoretentive transformations, such as cross-couplings and cycloadditions .

科学研究应用

Ethyl (Z)-3-Iodo-2-butenoate has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, enabling the preparation of more complex molecules through various chemical transformations.

Biology: The compound can be used in the study of biochemical pathways and enzyme interactions, particularly those involving halogenated substrates.

Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for bioactive compounds with therapeutic properties.

Industry: It is utilized in the development of specialty chemicals and materials, including polymers and agrochemicals.

作用机制

The mechanism by which Ethyl (Z)-3-Iodo-2-butenoate exerts its effects involves its reactivity towards nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates substitution reactions, while the double bond allows for addition reactions. These properties enable the compound to interact with various molecular targets and pathways, influencing chemical and biological processes.

相似化合物的比较

Ethyl (E)-3-Iodo-2-butenoate: The (E)-isomer of the compound, where the higher priority substituents are on opposite sides of the double bond.

Ethyl 3-Bromo-2-butenoate: A similar compound with a bromine atom instead of iodine.

Ethyl 3-Chloro-2-butenoate: A related compound with a chlorine atom.

Uniqueness: Ethyl (Z)-3-Iodo-2-butenoate is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions compared to its (E)-isomer and other halogenated analogs. The presence of the iodine atom also imparts distinct chemical properties, such as higher atomic mass and different reactivity patterns, compared to bromine or chlorine analogs.

生物活性

Ethyl (Z)-3-Iodo-2-butenoate is an organic compound characterized by the presence of an iodine atom at the third position of a butenoate chain, specifically in the Z configuration. This compound is notable for its potential applications in organic synthesis and its biological activities, particularly due to the reactivity associated with halogenated compounds.

The molecular formula of this compound is C₆H₉IO₂. It can undergo various chemical reactions, including:

- Substitution Reactions : The iodine atom can be replaced by nucleophiles such as hydroxide ions or amines, leading to different substituted butenoates.

- Addition Reactions : The double bond allows for addition reactions with electrophiles, resulting in the formation of dihalo compounds.

- Oxidation and Reduction Reactions : The compound can be oxidized to form carboxylic acids or reduced to yield alkanes or alcohols.

Biological Activity

While specific biological activities of this compound are not extensively documented, compounds with similar structures have shown interesting biological properties:

- Antimicrobial Activity : Iodoalkenes are known for their antimicrobial properties, which may extend to this compound.

- Antitumor Activity : Some studies suggest that halogenated compounds can exhibit antitumor effects, warranting further investigation into this compound's potential in cancer treatment.

The mechanism by which this compound exerts its effects involves its reactivity towards nucleophiles and electrophiles. The iodine atom acts as a good leaving group, facilitating substitution reactions, while the double bond allows for addition reactions. This reactivity enables the compound to interact with various biological targets, influencing chemical and biological processes.

Case Studies and Research Findings

- Synthesis and Biological Testing :

- Structural Activity Relationship Studies :

Data Table: Comparison of Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 2-butenoate | C₆H₁₀O₂ | Lacks iodine; used as a base for iodination |

| Ethyl (E)-3-Iodo-2-butenoate | C₆H₉IO₂ | E configuration; different stereochemistry |

| Ethyl 3-Iodoacrylate | C₆H₉IO₂ | Similar reactivity; used in polymerization |

| Ethyl 3-Bromo-2-butenoate | C₆H₉BrO₂ | Bromine instead of iodine; different reactivity |

属性

CAS 编号 |

34450-62-9 |

|---|---|

分子式 |

C6H9IO2 |

分子量 |

240.04 g/mol |

IUPAC 名称 |

ethyl 3-iodobut-2-enoate |

InChI |

InChI=1S/C6H9IO2/c1-3-9-6(8)4-5(2)7/h4H,3H2,1-2H3 |

InChI 键 |

LTFHTHBCTYXEAD-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C=C(C)I |

规范 SMILES |

CCOC(=O)C=C(C)I |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。